![molecular formula C13H9BrN2 B6302940 5-Bromo-2-(pyridin-4-yl)-1H-indole CAS No. 906776-79-2](/img/structure/B6302940.png)
5-Bromo-2-(pyridin-4-yl)-1H-indole
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Overview
Description
5-Bromo-2-(pyridin-4-yl)-1H-indole, commonly known as 5-Br-2-Pyr-Indole, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 155-156°C. It has the molecular formula C10H7BrN2 and a molecular weight of 245.08 g/mol. This compound has been used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
5-Br-2-Pyr-Indole has been used in various scientific research applications. It has been used in organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-Br-2-Pyr-Indole is used as a starting material for the synthesis of various heterocyclic compounds. In drug discovery, it is used as a scaffold for the synthesis of novel and potent bioactive compounds. In biochemistry, it is used as a tool to study the structure and function of proteins and enzymes.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo [3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds, like pyrazolo [3,4-b]pyridine derivatives, have been found to inhibit trka . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Similar compounds have been found to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds, like pyrazolo [3,4-b]pyridine derivatives, have been found to possess good plasma stability . They have also been evaluated for their inhibition rates on a panel of cytochrome P450 isoforms , which play a crucial role in drug metabolism and bioavailability.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cell lines .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Br-2-Pyr-Indole in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, the compound is relatively stable and has a low toxicity profile. The main limitation of using 5-Br-2-Pyr-Indole in laboratory experiments is that its mechanism of action is not well understood.
Future Directions
Future research should focus on elucidating the mechanism of action of 5-Br-2-Pyr-Indole and its potential therapeutic applications. Additionally, further research should be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential of 5-Br-2-Pyr-Indole as a tool for drug discovery.
Synthesis Methods
The synthesis of 5-Br-2-Pyr-Indole can be achieved through the reaction of 4-bromo-2-pyridinecarboxaldehyde and 1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically carried out at room temperature. The reaction yields a white solid product, which is the desired 5-Br-2-Pyr-Indole.
properties
IUPAC Name |
5-bromo-2-pyridin-4-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNCKIWPRDQNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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